molecular formula C4H9GeI3 B14419355 tert-Butyl(triiodo)germane CAS No. 86745-71-3

tert-Butyl(triiodo)germane

Cat. No.: B14419355
CAS No.: 86745-71-3
M. Wt: 510.46 g/mol
InChI Key: GQNVXNJWUGDVDW-UHFFFAOYSA-N
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Description

tert-Butyl(triiodo)germane (CAS: 86745-71-3) is an organogermanium compound characterized by a germanium atom bonded to a tert-butyl group and three iodine substituents. This structure places it within the broader family of tetra-substituted germanes, where the central germanium atom is bound to four distinct groups.

Properties

CAS No.

86745-71-3

Molecular Formula

C4H9GeI3

Molecular Weight

510.46 g/mol

IUPAC Name

tert-butyl(triiodo)germane

InChI

InChI=1S/C4H9GeI3/c1-4(2,3)5(6,7)8/h1-3H3

InChI Key

GQNVXNJWUGDVDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Ge](I)(I)I

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl(triiodo)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium, followed by the introduction of iodine. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

tert-Butyl(triiodo)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.

    Reduction: Reduction reactions can yield germanium hydrides.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(triiodo)germane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anticancer properties.

    Industry: The compound is used in the production of semiconductors and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which tert-Butyl(triiodo)germane exerts its effects involves the interaction of the germanium atom with biological molecules. The compound can form complexes with proteins and enzymes, altering their activity and leading to various biological effects. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Organogermanium Compounds

To contextualize tert-butyl(triiodo)germane, comparisons are drawn to related organogermanium compounds, focusing on structural analogs, synthesis methods, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Substituents on Ge Molecular Formula Molecular Weight Key Features
This compound tert-butyl, 3 iodine C₄H₉GeI₃ Not reported High steric bulk; potential halogen reactivity
Triethyl((2,4,5-trimethylphenyl)ethynyl)germane Triethyl, ethynyl-aryl C₁₇H₂₄Ge 293.02 Viscous liquid; aryl-ethynyl conjugation
((4-(tert-Butyl)phenyl)ethynyl)triethylgermane Triethyl, ethynyl-tert-butylphenyl C₁₇H₂₄Ge 293.02 Enhanced stability from tert-butyl group
Tetraacylgermanes (e.g., tetra(mesitoyl)germane) Four acyl groups Varies ~500–600 High extinction coefficients; UV absorption >450 nm

Key Observations :

  • Steric vs. Electronic Influence : The tert-butyl group in this compound and ((4-(tert-Butyl)phenyl)ethynyl)triethylgermane enhances steric protection, which may stabilize the germanium center against hydrolysis or decomposition.

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